molecular formula C18H17N3O B8473634 Dmean CAS No. 259739-01-0

Dmean

Cat. No.: B8473634
CAS No.: 259739-01-0
M. Wt: 291.3 g/mol
InChI Key: XNRULZQPCJXTMC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dmean is a useful research compound. Its molecular formula is C18H17N3O and its molecular weight is 291.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

259739-01-0

Molecular Formula

C18H17N3O

Molecular Weight

291.3 g/mol

IUPAC Name

2-[1-[6-[2-hydroxyethyl(methyl)amino]naphthalen-2-yl]ethylidene]propanedinitrile

InChI

InChI=1S/C18H17N3O/c1-13(17(11-19)12-20)14-3-4-16-10-18(21(2)7-8-22)6-5-15(16)9-14/h3-6,9-10,22H,7-8H2,1-2H3

InChI Key

XNRULZQPCJXTMC-UHFFFAOYSA-N

Canonical SMILES

CC(=C(C#N)C#N)C1=CC2=C(C=C1)C=C(C=C2)N(C)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

0.51 g (2.1 mmol) of the third compound 3 is dissolved in 3 mL of dry pyridine to be added with 0.63 g (8.3 mmol) of malononitrile (CH2(CN)2). Reaction is processed under nitrogen to be heated at 70° C. with stirring for 4 hrs. After cooling, 50 mL of ether is added with sufficient stirring, where the part insoluble to ether is abandoned. The ether solution is washed with 50 mL of water. After being dried with anhydrous sodium sulfate and concentrated under reduced pressure, an organic phase is separated and purified by liquid chromatography (SiO2, CHCl3:EtOAc=1:1). Thus, a red solid product, 2-(1,1-dicyanopropen-2-yl)-6-[(2-hydroxyethyl)methylamino]naphthalene 4 (hereinafter referred to as fourth compound 4), is obtained, which has a weight of 0.46 g and a yield of 75.3%.
[Compound]
Name
third
Quantity
0.51 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.63 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.